4-(1H-Tetrazol-5-YL)benzyl alcohol
Overview
Description
4-(1H-Tetrazol-5-YL)benzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a tetrazole ring at the para position The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-5-YL)benzyl alcohol typically involves the introduction of the tetrazole ring onto a benzyl alcohol precursor. One common method is the cycloaddition reaction of an azide with a nitrile group. For example, the reaction of 4-cyanobenzyl alcohol with sodium azide in the presence of a catalyst such as zinc chloride can yield this compound .
Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by the reduction of the resulting intermediate to obtain the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-5-YL)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 4-(1H-Tetrazol-5-YL)benzaldehyde or 4-(1H-Tetrazol-5-YL)benzoic acid.
Reduction: Partially hydrogenated tetrazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-Tetrazol-5-YL)benzyl alcohol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-(1H-Tetrazol-5-YL)benzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets such as enzymes and receptors. The electron-donating and electron-withdrawing properties of the tetrazole ring can stabilize interactions with these targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-YL)benzoic acid
- 4-(1H-Tetrazol-5-YL)benzaldehyde
- 5-(4-Hydroxyphenyl)-1H-tetrazole
Uniqueness
4-(1H-Tetrazol-5-YL)benzyl alcohol is unique due to the presence of both a benzyl alcohol moiety and a tetrazole ringThe tetrazole ring’s ability to act as a bioisostere of carboxylic acids further enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBYIQONKVQONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627161 | |
Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501126-02-9 | |
Record name | [4-(2H-Tetrazol-5-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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